molecular formula C10H16O B101733 3-Tert-butylcyclohex-2-en-1-one CAS No. 17299-35-3

3-Tert-butylcyclohex-2-en-1-one

Cat. No.: B101733
CAS No.: 17299-35-3
M. Wt: 152.23 g/mol
InChI Key: MGDNXRBGKVBLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexenone derivative featuring a tert-butyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and tert-butyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: Cyclohexanone is first converted to its enolate form, which then undergoes alkylation with tert-butyl chloride to yield 3-Tert-butylcyclohexanone. This intermediate is subsequently subjected to dehydrogenation to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted cyclohexenones.

Scientific Research Applications

3-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo redox reactions, and participate in nucleophilic or electrophilic reactions. The specific pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Butylcyclohex-2-en-1-one: Similar structure but with a butyl group instead of a tert-butyl group.

    Cyclohex-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

3-Tert-butylcyclohex-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific structural features.

Properties

IUPAC Name

3-tert-butylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2,3)8-5-4-6-9(11)7-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNXRBGKVBLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286133
Record name 3-tert-butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-35-3
Record name NSC43894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.